Cas no 70671-51-1 (H-DL-Orn (Z)-OH)

H-DL-Orn (Z)-OH structure
Nome del prodotto:H-DL-Orn (Z)-OH
Numero CAS:70671-51-1
MF:C13H18N2O4
MW:266.293023586273
MDL:MFCD00191135
CID:1745754
H-DL-Orn (Z)-OH Proprietà chimiche e fisiche
Nomi e identificatori
-
- H-DL-ORN(Z)-OH
- AC1L5CCT
- 1-(o-Methoxyphenyl)-biguanid
- N5,N5-Diaethyl-N1-(7-chlor-[4]chinolyl)-1-methyl-pentandiyldiamin
- N5 -benzyloxycarbonyl-ornithine
- AC1Q3NDF
- N5-<
- 2-Methoxy-phenyl>
- -biguanid
- N5-benzyloxycarbonyl-DL-ornithine
- 2,4-diamino-5-[(4-nitrocinnamylidene)amino]-6-phenylpyrimidine
- 1-(2-methoxy-phenyl)-biguanide
- NSC13052
- 2-amino-5-benzyloxycarbonylamino-pentanoic acid
- 2-(4-chlorophenyl)-n1-(7-chloroquinolin-4-yl)-n5,n5-diethylpentane-1,5-diamine
- NSC10492
- N5,N5-Diaethyl-N1-(7-chlor-[4]chinolyl)-2-(4-chlor-phenyl)-pentandiyldiamin
- N5,N5-diethyl-N1-(7-chloro-[4]quinolyl)-2-(4-chloro-phenyl)-pentanediyldiamine
- 2,4-Diamino-5-(p-nitrocinnamalamino)-6-phenylpyrimidin
- N,N'-di-Cbz-DL-ornithine
- N5-[3-(4-nitro-phenyl)-allylidene]-6-phenyl-pyrimidine-2,4,5-triamine
- N5,N5-diethyl-N1-(7-chloro-[4]quinolyl)-1-methyl-pentanediyldiamine
- AR-1C7755
- ND-Z-DL-ORNITHINE
- 2-(4-chlorophenyl)-n1-(7-chloroquinolin-4-yl)-n5,n5-diethylp
- N5-< 2-Methoxy-phenyl> -biguanid
- N-alpha-CBZ-L-ORNITHINE
- 5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
- 5-azanyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- 5-amino-2-(benzyloxycarbonylamino)pentanoic acid
- (2R)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
- N-
- A-Carbobenzoxy-DL-ornithine
- N~2~-[(benzyloxy)carbonyl]ornithine
- SY074570
- V0864
- A818425
- A835533
- N-DELTA-Z-DL-ORNITHINE
- N-DELTA-CARBOBENZOXY-DL-ORNITHINE
- Z-DL-ornithine
- N-δ-Carbobenzoxy-DL-ornithine
- 2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid
- H-DL-Orn (Z)-OH
-
- MDL: MFCD00191135
- Inchi: 1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
- Chiave InChI: ZYGRWJVRLNJIMR-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C(NC(C(=O)O)CCCN)=O
Proprietà calcolate
- Massa esatta: 266.12665706 g/mol
- Massa monoisotopica: 266.12665706 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 8
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.4
- Superficie polare topologica: 102
- Peso molecolare: 266.29
Proprietà sperimentali
- Densità: 1.234±0.06 g/cm3(Predicted)
- Punto di fusione: 256 °C
- Punto di ebollizione: 492.2±45.0 °C(Predicted)
- pka: 2.51±0.24(Predicted)
H-DL-Orn (Z)-OH Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | H231170-10g |
H-DL-Orn (Z)-OH |
70671-51-1 | 10g |
$ 985.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296751-25 g |
Z-DL-ornithine, |
70671-51-1 | 25g |
¥6,039.00 | 2023-07-11 | ||
Enamine | EN300-717778-0.05g |
2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
70671-51-1 | 0.05g |
$91.0 | 2023-06-05 | ||
Enamine | EN300-717778-0.25g |
2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
70671-51-1 | 0.25g |
$100.0 | 2023-06-05 | ||
Enamine | EN300-717778-5.0g |
2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
70671-51-1 | 5g |
$121.0 | 2023-06-05 | ||
Enamine | EN300-717778-10.0g |
2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
70671-51-1 | 10g |
$127.0 | 2023-06-05 | ||
abcr | AB476496-5g |
H-DL-Orn(Z)-OH; . |
70671-51-1 | 5g |
€245.00 | 2024-08-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415199-100g |
2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid |
70671-51-1 | 97% | 100g |
¥24450.00 | 2024-05-02 | |
Enamine | EN300-717778-0.5g |
2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid |
70671-51-1 | 0.5g |
$104.0 | 2023-06-05 | ||
TRC | H231170-5g |
H-DL-Orn (Z)-OH |
70671-51-1 | 5g |
$ 620.00 | 2022-06-04 |
H-DL-Orn (Z)-OH Letteratura correlata
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
70671-51-1 (H-DL-Orn (Z)-OH) Prodotti correlati
- 2172023-26-4(3-(5-bromofuran-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2640975-47-7(9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)
- 1263377-62-3((4,5-dimethyl-1,3-thiazol-2-yl)hydrazine:trihydrochloride)
- 1779352-68-9(2-oxo-3,4-dihydro-2H-1,3-benzoxazine-4-carboxylic acid)
- 1195622-96-8(1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester)
- 111477-17-9(Imidazo[1,2-a]pyridin-8-ylmethanol)
- 2228449-52-1(1-{4-(dimethylamino)-3-fluorophenylmethyl}cyclopropane-1-carboxylic acid)
- 478837-29-5(4-Methyl-5-cyano-(1H)indazole)
- 103029-76-1(6-Nitroquinolin-3-ol)
- 926265-21-6(N-(3-Amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:70671-51-1)H-DL-Orn (Z)-OH

Purezza:99%
Quantità:100g
Prezzo ($):1607.0